molecular formula C8H11ClO2 B586184 E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid CAS No. 106974-78-1

E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid

Cat. No. B586184
CAS RN: 106974-78-1
M. Wt: 174.624
InChI Key: OTIZHBRWDXPZIF-WDSKDSINSA-N
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Description

E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic acid (CPCA) is a cyclopropanecarboxylic acid derivative with a wide range of applications in scientific research. It is an organic compound with a molecular formula of C7H10ClO2 and a molar mass of 173.6 g/mol. CPCA is a colorless, crystalline solid with a melting point of 37-38°C and a boiling point of 207°C. It is soluble in common organic solvents such as ethanol, acetone, and chloroform.

Scientific Research Applications

E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid has a wide range of applications in scientific research. It has been used in the synthesis of various compounds, such as cyclopropanecarboxylic acid derivatives, and as a reagent in the synthesis of pyrrolidines. E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid has also been used in the synthesis of chiral compounds, such as 2-chloro-3-methylcyclopropanecarboxylic acid and 2-chloro-3-methylcyclopropanecarboxylic acid ethyl ester. Additionally, E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid has been used as a catalyst in the synthesis of 1,4-dioxane derivatives.

Mechanism of Action

The mechanism of action of E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid is not well understood. However, it is believed that E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid can act as a proton donor, donating a proton to an electron-deficient species. This proton donation can then lead to a variety of reactions, such as the formation of a new bond or the rearrangement of an existing bond. Additionally, E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid can act as an electrophile, accepting electrons from an electron-rich species. This electron acceptance can then lead to a variety of reactions, such as the formation of a new bond or the rearrangement of an existing bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid are not well understood. However, it is believed that E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid can act as a proton donor, donating a proton to an electron-deficient species. This proton donation can then lead to a variety of biochemical and physiological effects, such as the inhibition of enzymes or the activation of receptors. Additionally, E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid can act as an electrophile, accepting electrons from an electron-rich species. This electron acceptance can then lead to a variety of biochemical and physiological effects, such as the inhibition of enzymes or the activation of receptors.

Advantages and Limitations for Lab Experiments

The advantages of using E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid in lab experiments include its low cost, availability, and ease of synthesis. Additionally, E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid is soluble in common organic solvents, making it easy to work with. The main limitation of using E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid in lab experiments is its relatively low reactivity. This can make it difficult to achieve the desired reaction in a timely manner.

Future Directions

There are a number of potential future directions for the use of E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid in scientific research. One potential direction is the development of new synthetic methods using E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid as a catalyst. Additionally, E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid could be used to synthesize new compounds with novel properties and applications. Further research could also be done to explore the biochemical and physiological effects of E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid, as well as its potential therapeutic applications. Finally, E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid could be used to develop new analytical techniques for the detection and quantification of a wide range of compounds.

Synthesis Methods

E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid can be synthesized through a two-step process. The first step involves the reaction of 2-chloroethanol with dimethylcyclopropanecarboxylate in the presence of a strong base such as sodium hydride. This reaction produces the desired E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid product, as well as dimethylcyclopropanecarboxylate and sodium chloride as byproducts. The second step involves the oxidation of the E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid product with a suitable oxidizing agent, such as potassium permanganate. This reaction produces the desired E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid product and potassium chloride as a byproduct.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid involves the addition of a chloroethene group to a cyclopropane ring, followed by carboxylation of the resulting intermediate.", "Starting Materials": ["2,2-dimethyl-cyclopropane", "2-chloroethylene", "Pd(0) catalyst", "CO2", "EtOH", "NaOH"], "Reaction": [ "The 2,2-dimethyl-cyclopropane is treated with 2-chloroethylene in the presence of a Pd(0) catalyst to form E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropane.", "The resulting intermediate is then treated with CO2 in EtOH in the presence of NaOH to form the carboxylic acid product, E,Z-cis-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid." ] }

CAS RN

106974-78-1

Molecular Formula

C8H11ClO2

Molecular Weight

174.624

IUPAC Name

(1R,3R)-3-(2-chloroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H11ClO2/c1-8(2)5(3-4-9)6(8)7(10)11/h3-6H,1-2H3,(H,10,11)/t5-,6-/m0/s1

InChI Key

OTIZHBRWDXPZIF-WDSKDSINSA-N

SMILES

CC1(C(C1C(=O)O)C=CCl)C

synonyms

E,Z-cis-3-(2-Chlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid

Origin of Product

United States

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